molecular formula C14H19N5OS B2439531 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2034200-53-6

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2439531
CAS No.: 2034200-53-6
M. Wt: 305.4
InChI Key: CTBMEPSWSMRUAN-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and thiazole rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
  • 1-methyl-3-(4-piperidinyl)-1H-pyrazole-5-carboxamide
  • 2-methylthiazole-4-carboxamide

Uniqueness

This compound is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-9-7-13(18-17-9)19-5-3-11(4-6-19)16-14(20)12-8-21-10(2)15-12/h7-8,11H,3-6H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBMEPSWSMRUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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